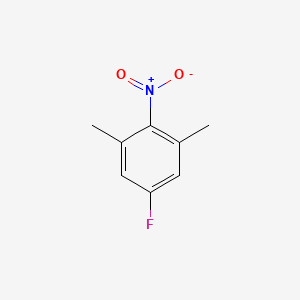

5-Fluoro-1,3-dimethyl-2-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoro-1,3-dimethyl-2-nitrobenzene is a chemical compound with the molecular formula C8H8FNO2 . It is also known by other names such as 2,6-Dimethyl-4-fluoronitrobenzene and Benzene, 5-fluoro-1,3-dimethyl-2-nitro .

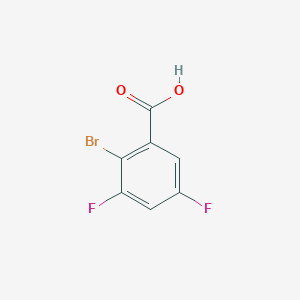

Molecular Structure Analysis

The molecular weight of 5-Fluoro-1,3-dimethyl-2-nitrobenzene is 169.15 g/mol . The InChI key is KDPQDERPJHLWGF-UHFFFAOYSA-N . The canonical SMILES representation is CC1=CC(=CC(=C1N+[O-])C)F .Physical And Chemical Properties Analysis

5-Fluoro-1,3-dimethyl-2-nitrobenzene appears as white to pale yellow crystals or powder . It has a melting point of 51.5-57.5°C . The compound has a topological polar surface area of 45.8 Ų .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthesis of Novel Compounds: 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized from commercial 2-fluoro-1,4-dimethoxybenzene, showcasing the potential for creating novel compounds for various applications (Sweeney, McArdle, & Aldabbagh, 2018).

Chemistry and Reaction Mechanisms

- Investigation of Diffusion-influenced Reactions: The fluorescence quenching by electron transfer of a fluorophore to 1,3-dimethyl-2-nitrobenzene was analyzed, providing insights into the behavior of these compounds in various chemical processes (Rosspeintner et al., 2007).

- Study on Replacement of Nitro Group and Fluorine Atom: A study on the relative mobility of the nitro group and fluorine atom in 1,3-dinitrobenzene and 1-fluoro-3-nitrobenzene by phenols highlights important aspects of chemical reactivity and mechanism (Khalfina & Vlasov, 2005).

Biochemistry and Pharmaceutical Applications

- Development of Uracil Derivatives: Research on the arylation of uracil derivatives using 1-fluoro-4-nitrobenzene offers potential applications in pharmaceuticals and biochemistry (Gondela & Walczak, 2006).

Physical Chemistry

- Analysis of Electron Attachment: Studies on electron transmission spectroscopy of nitrobenzene derivatives, including 1,3-fluoronitrobenzene, contribute to the understanding of molecular behavior in response to electron attachment (Asfandiarov et al., 2007).

Material Science

- Fluorescence Behaviors in Sensing: A study on the fluorescence behaviors of 5-dimethylamino-1-naphthalene-sulfonyl-functionalized self-assembled monolayer on glass surface and its sensing properties for nitrobenzene suggests potential applications in material science and sensing technologies (Ding et al., 2007).

Safety And Hazards

Propiedades

IUPAC Name |

5-fluoro-1,3-dimethyl-2-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-3-7(9)4-6(2)8(5)10(11)12/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPQDERPJHLWGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505733 |

Source

|

| Record name | 5-Fluoro-1,3-dimethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1,3-dimethyl-2-nitrobenzene | |

CAS RN |

315-12-8 |

Source

|

| Record name | 5-Fluoro-1,3-dimethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1280472.png)